molecular formula C13H21NO3 B1375631 tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate CAS No. 403802-41-5

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

Cat. No.: B1375631
CAS No.: 403802-41-5
M. Wt: 239.31 g/mol
InChI Key: FUIPHCXERBVLBP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate: is a synthetic organic compound characterized by a piperidine ring substituted with a tert-butyl ester group and a hydroxypropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the necessary substituents.

    Introduction of the Hydroxypropynyl Group: This step involves the addition of a hydroxypropynyl group to the piperidine ring, often through a nucleophilic substitution reaction.

    Esterification: The final step is the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropynyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalyst Development: Potential use in the development of new catalytic systems.

Biology and Medicine

    Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate
  • tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxypropynyl group and a tert-butyl ester makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl 4-(3-hydroxyprop-1-ynyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIPHCXERBVLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6.0 g (16.3 mmol) of 4-(2,2-Dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester in 150 ml THF was treated at −78° C. with 21.4 ml (34.2 mmol) of n-BuLi (ca 1.6 M in hexane). After 2 h at this temperature 4.9 g (16.3 mmol) of paraformaldehyde were added. The reaction was warmed up to RT for 3 h and after 1 h at this temperature partitioned between water/ether (3×). The organic phases were washed with aqueous 10% NaCl, dried over Na2SO4 and evaporated. Purification by flash-chromatography on silica gel (hexane/EtOAc 4:1) gave 3.34 g (86%) of 4-(3-Hydroxy-prop-1-ynyl)-piperidine-1-carboxylic acid tert-butyl ester, MS: 239 (M).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate
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tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate
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tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate
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tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate
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tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

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